Ethyl 4-(3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate
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Overview
Description
ETHYL 4-[3-(4-ETHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE is a complex organic compound with a molecular formula of C22H21N3O6 and a molecular weight of 423.42 g/mol . This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a tetrahydropyrimidine ring, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[3-(4-ETHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts such as acid or base, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[3-(4-ETHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the tetrahydropyrimidine ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyphenyl group can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
ETHYL 4-[3-(4-ETHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 4-[3-(4-ETHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoate esters and tetrahydropyrimidine derivatives, such as:
- ETHYL 2-{[3-(4-ETHOXYPHENYL)ACRYLOYL]AMINO}BENZOATE
- METHYL 4-[3-(4-METHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE
Uniqueness
ETHYL 4-[3-(4-ETHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl group and tetrahydropyrimidine ring are particularly noteworthy, as they contribute to its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C22H21N3O6 |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
ethyl 4-[[3-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H21N3O6/c1-3-30-17-11-9-16(10-12-17)25-20(27)18(13-23-22(25)29)19(26)24-15-7-5-14(6-8-15)21(28)31-4-2/h5-13H,3-4H2,1-2H3,(H,23,29)(H,24,26) |
InChI Key |
TTYJCAOSKBNGSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
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